Rhodiocyanoside B

Description

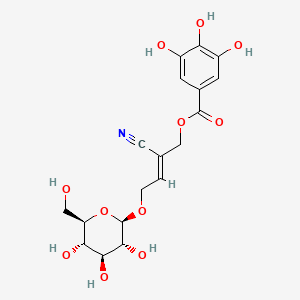

Structure

2D Structure

3D Structure

Properties

CAS No. |

168433-87-2 |

|---|---|

Molecular Formula |

C18H21NO11 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

[(E)-2-cyano-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C18H21NO11/c19-5-8(7-29-17(27)9-3-10(21)13(23)11(22)4-9)1-2-28-18-16(26)15(25)14(24)12(6-20)30-18/h1,3-4,12,14-16,18,20-26H,2,6-7H2/b8-1+/t12-,14-,15+,16-,18-/m1/s1 |

InChI Key |

SJMDHBXALFKMKG-MJJBDBFRSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=CCOC2C(C(C(C(O2)CO)O)O)O)C#N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C#N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(=CCOC2C(C(C(C(O2)CO)O)O)O)C#N |

Synonyms |

rhodiocyanoside B |

Origin of Product |

United States |

Natural Occurrence and Distribution in Plant Species

Genus Rhodiola as a Primary Source

The genus Rhodiola, comprising various species of succulent plants, is a principal natural source of rhodiocyanoside B. These plants are typically found in high-altitude and cold regions of the Northern Hemisphere. caldic.com

Rhodiola quadrifida

Rhodiola quadrifida is a key species from which this compound has been isolated. bepls.comwikidata.orgresearchgate.netnii.ac.jp This plant, also known by the Chinese natural medicine name "Si Lie Hong Jing Tian," has been a source for the identification of both rhodiocyanoside A and B. researchgate.netnii.ac.jpgoogle.com Research has confirmed the presence of this compound in the underground parts of R. quadrifida. researchgate.netnii.ac.jpgoogle.com

Rhodiola sacra

While rhodiocyanoside A and D have been prominently identified in Rhodiola sacra, the presence of this compound is less definitively documented in the available research. google.comnih.govnih.govgenome.jp Studies on R. sacra have led to the isolation of various other compounds, including rhodiocyanoside D and sacranosides A and B. nih.gov

Other Rhodiola Species (e.g., R. rosea, R. kirilowii, R. heterodonta)

Investigations into other Rhodiola species have revealed a diverse array of chemical constituents. While rhodiocyanoside A has been found in R. kirilowii and R. heterodonta, the presence of this compound in these species is not consistently reported. caldic.comaaem.pltermedia.plresearchgate.netnih.govpnfs.or.krresearchgate.net Rhodiola rosea contains a range of phenolic compounds, but rhodiocyanosides are not among its characteristic constituents. nih.gov In R. kirilowii, rhodiocyanoside A has been identified along with lotaustralin (B1675156). aaem.pltermedia.pl Similarly, R. heterodonta is known to contain rhodiocyanoside A. researchgate.netnih.govpnfs.or.kr

Occurrence in Model Legume Lotus japonicus

The model legume Lotus japonicus is another plant species where rhodiocyanosides have been studied, although the primary focus has been on rhodiocyanoside A and D. nih.govresearchgate.netresearchgate.netnih.gov This plant produces both cyanogenic glucosides (linamarin and lotaustralin) and non-cyanogenic nitrile glucosides. researchgate.netresearchgate.netoup.com

Developmental and Tissue-Specific Distribution

In Lotus japonicus, the distribution of nitrile glucosides is dependent on the developmental stage and tissue of the plant. researchgate.netnih.gov The highest concentration of these compounds is typically found in young seedlings and the apical leaves of mature plants. researchgate.netnih.gov Roots and seeds are generally acyanogenic, meaning they lack these compounds. researchgate.netnih.gov While rhodiocyanoside A and D are the major nitrile glucosides identified in the aerial parts of L. japonicus, the specific distribution of this compound has not been detailed. google.com

Comparative Analysis with Co-occurring Nitrile Glucosides

This compound is often found alongside other nitrile glucosides, most notably rhodiocyanoside A and rhodiocyanoside D.

In Lotus japonicus, rhodiocyanoside A and lotaustralin are the two major hydroxynitrile glucosides, while linamarin (B1675462) and rhodiocyanoside D are present in smaller amounts. researchgate.net These compounds often co-occur in the aerial tissues of the plant. google.com The biosynthetic pathways of these compounds are linked, with both cyanogenic glucosides and rhodiocyanosides in L. japonicus originating from the amino acids L-isoleucine and L-valine. researchgate.netresearchgate.netnih.gov The pathways are thought to diverge at the oxime intermediate. researchgate.net

In the genus Rhodiola, the co-occurrence of these compounds is also observed. For instance, both rhodiocyanoside A and B were isolated from R. quadrifida. researchgate.netnii.ac.jp Rhodiola sacra contains both rhodiocyanoside A and D. nih.gov

Table 1: Occurrence of this compound and Related Compounds in Plant Species

| Plant Species | This compound | Rhodiocyanoside A | Rhodiocyanoside D | Lotaustralin | Linamarin |

|---|---|---|---|---|---|

| Rhodiola quadrifida | Present bepls.comwikidata.orgresearchgate.netnii.ac.jp | Present researchgate.netnii.ac.jpgoogle.com | Not Reported | Not Reported | Not Reported |

| Rhodiola sacra | Not Reported | Present google.comnih.govnih.gov | Present google.comnih.govnih.gov | Present nih.gov | Not Reported |

| Rhodiola kirilowii | Not Reported | Present aaem.pltermedia.pl | Present bepls.com | Present aaem.pl | Not Reported |

| Rhodiola heterodonta | Not Reported | Present researchgate.netnih.govpnfs.or.kr | Not Reported | Not Reported | Not Reported |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Heterodendrin |

| Linamarin |

| Lotaustralin |

| Rhodiocyanoside A |

| This compound |

| Rhodiocyanoside D |

| Sacranoside A |

Extraction and Isolation Methodologies for Research Purposes

Solvent-Based Extraction Techniques

The initial step in isolating Rhodiocyanoside B involves extracting the raw plant material with a suitable solvent. smolecule.com The choice of solvent is critical and is based on the polarity of the target compound. Given that this compound is a glycoside, polar solvents or hydroalcoholic mixtures are generally effective.

Commonly used solvents for extracting compounds from Rhodiola species include methanol (B129727), ethanol (B145695), acetone (B3395972), and water. sci-hub.se For instance, research on Lotus japonicus, which also produces related nitrile glucosides, utilized 85% boiling methanol for extraction. google.comnih.gov This was followed by a partitioning step against a non-polar solvent like n-pentane to remove lipids and other non-polar constituents, leaving the more polar glycosides like rhodiocyanosides in the aqueous-methanolic phase. google.com The use of hot extraction, near the boiling point of the solvent, can increase extraction efficacy, though it may not be suitable for heat-sensitive compounds. google.commdpi.com

Table 1: Solvents Used in the Extraction of Compounds from Rhodiola Species

| Solvent | Plant Species | Extraction Method | Reference |

|---|---|---|---|

| Methanol | Rhodiola rosea | Not specified | sci-hub.se |

| Ethanol | Rhodiola rosea | Percolation | publisherspanel.com |

| Acetone | Rhodiola imbricata | Soxhlet | sci-hub.se |

| Water | Rhodiola kirilowii | Hot water extraction (90°C) | publisherspanel.com |

Optimizing extraction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include solvent composition (polarity), temperature, extraction time, and the solid-to-liquid ratio. semanticscholar.orgrjsocmed.com

Solvent Polarity: The polarity of the extraction solvent significantly affects the yield. For related compounds in Rhodiola species, high ethanol concentrations in macerates were found to increase the yield of glycosides while minimizing hydrolysis. researchgate.net In a study on Rhodiola imbricata, acetone provided the highest extraction yield compared to methanol and water. sci-hub.se The use of solvent mixtures, such as aqueous ethanol or methanol, allows for fine-tuning the polarity to match that of the target glycosides. google.compublisherspanel.com

Temperature: Extraction temperature influences solvent properties and mass transfer rates. While higher temperatures can enhance extraction efficiency, they also risk degrading thermolabile compounds. mdpi.commdpi.com For example, polysaccharide extraction studies show an optimal temperature exists, beyond which yields may decrease due to compound degradation or reduced enzyme activity in enzyme-assisted methods. mdpi.com For many phenolic and glycosidic compounds, extraction is often performed at elevated temperatures, such as the boiling point of the solvent, to improve efficiency. google.compublisherspanel.com

Other Factors: The ratio of solvent to solid material and the extraction time are also critical. A higher solvent-to-solid ratio can improve extraction but may lead to a more dilute extract requiring further concentration. semanticscholar.org Studies optimizing polysaccharide extraction have shown that both time and the liquid-to-solid ratio are significant variables that must be balanced for optimal results. mdpi.comsemanticscholar.org

Table 2: Example of Optimized Extraction Parameters for Plant Polysaccharides

| Parameter | Investigated Range | Optimal Condition | Reference |

|---|---|---|---|

| Temperature | 30 - 90 °C | 68 °C | semanticscholar.org |

| Extraction Time | 90 - 270 min | 250 min | semanticscholar.org |

| Liquid-to-Solid Ratio | 20:1 - 200:1 (mL/g) | 60:1 (mL/g) | semanticscholar.org |

Note: This table represents a general optimization process for plant constituents and not specifically for this compound.

Chromatographic Fractionation and Purification Strategies

Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to fractionate the extract and purify this compound. researchgate.net

The crude extract is typically concentrated to dryness and then redissolved in a suitable solvent for chromatographic separation. google.com Common strategies involve a combination of different chromatographic methods to achieve high purity.

Preparative Liquid Chromatography (LC) is a powerful technique for isolating specific compounds in quantities sufficient for structural elucidation and biological testing. waters.com This method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sykam.com

For the purification of polar glycosides like rhodiocyanosides, reversed-phase columns (e.g., C18) are often used. researchgate.net In this mode, a polar mobile phase (like water or acetonitrile (B52724) mixtures) is used, and less polar compounds are retained longer on the non-polar stationary phase. By using a gradient elution, where the mobile phase composition is changed over time to become more non-polar, compounds can be eluted based on their polarity. lcms.cz Automated auto-purification systems can streamline this process, allowing for efficient, high-throughput purification with fraction collection guided by detectors like UV or mass spectrometry. waters.com

Thin-Layer Chromatography (TLC) is a versatile, rapid, and sensitive technique used primarily for the qualitative analysis of mixtures, monitoring reaction progress, and determining the optimal solvent system for column chromatography. umass.eduprotocols.io It involves spotting the sample on a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). umass.edu

In the context of this compound isolation, TLC can be used to:

Identify fractions from other chromatographic steps that contain the target compound by comparing their migration distance (Rf value) to that of a known standard. uad.ac.id

Assess the purity of the isolated compound. A pure compound should ideally appear as a single spot on the TLC plate. umass.edu

Guide the development of solvent systems for preparative LC.

Studies on the biosynthesis of related compounds in Lotus japonicus have utilized radio-TLC to track and separate radiolabeled rhodiocyanosides. nih.gov

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid as the extraction solvent. ajgreenchem.com Carbon dioxide (CO2) is the most commonly used fluid due to its mild critical conditions (31.1°C, 73.8 bar), non-toxicity, and non-flammability. mdpi.com

SFE offers several advantages over traditional solvent extraction, including reduced use of organic solvents and lower extraction temperatures, which is beneficial for thermally sensitive compounds. ajgreenchem.com The solvating power of supercritical CO2 can be tuned by modifying the pressure and temperature. mdpi.com Since supercritical CO2 is non-polar, its use for extracting polar glycosides like this compound would likely require the addition of a polar co-solvent (modifier), such as methanol or ethanol, to increase the fluid's polarity and enhance extraction efficiency. mdpi.comnih.gov While SFE is a powerful technique, its application has been more focused on non-polar to moderately polar compounds like lipids and essential oils. nih.govorganomation.com

Biosynthesis and Metabolic Pathways

Precursor Amino Acid Derivation

The biosynthetic pathway for Rhodiocyanoside B originates from proteinogenic amino acids. Structural analysis suggests that, like the related nitrile glucosides rhodiocyanoside A and D, the backbone of this compound is derived from L-isoleucine. nih.gov In contrast, the structurally similar cyanogenic glucoside linamarin (B1675462) is derived from L-valine. nih.govresearchgate.net

Radiolabeling studies have demonstrated that in Lotus japonicus, L-isoleucine is the direct precursor for lotaustralin (B1675156), rhodiocyanoside A, and rhodiocyanoside D. nih.govnih.govresearchgate.net This strongly supports L-isoleucine as the originating amino acid for the cyanogenic and nitrile glucosides found in this species. The initial enzymatic steps utilize these amino acids to build the core structure of the resulting specialized metabolites.

Table 1: Precursor Amino Acids and Derived Compounds

| Precursor Amino Acid | Derived Compound(s) |

|---|---|

| L-Isoleucine | Lotaustralin, Rhodiocyanoside A, Rhodiocyanoside D, this compound |

Enzymatic Steps and Key Cytochrome P450 Enzymes

The conversion of the precursor amino acid into the final rhodiocyanoside compound is catalyzed by a sequence of enzymes, with cytochrome P450 monooxygenases playing a pivotal role. researchgate.net The general pathway for cyanogenic glucosides, from which the rhodiocyanoside pathway branches, involves two membrane-bound cytochrome P450s and a soluble UDP-glucosyltransferase. nih.gov

The first committed step in the biosynthesis is the conversion of the amino acid to its corresponding aldoxime. portlandpress.com This reaction is catalyzed by enzymes from the CYP79 family. researchgate.net In Lotus japonicus, two specific enzymes, CYP79D3 and CYP79D4 , perform this function. nih.govnih.govu-szeged.hu These enzymes convert both L-isoleucine and L-valine to their respective aldoximes. nih.govacs.org Notably, CYP79D3 and CYP79D4 show a higher catalytic efficiency with L-isoleucine as the substrate, which aligns with lotaustralin and rhodiocyanosides being the major downstream products in L. japonicus. nih.govnih.gov The expression of these enzymes is tissue-specific, with CYP79D3 found exclusively in aerial parts and CYP79D4 in the roots. nih.govu-szeged.hu

Following the formation of the aldoxime, the pathway diverges. For cyanogenic glucosides like lotaustralin, a second cytochrome P450, belonging to the CYP71 family, is required. In cassava, CYP71E7 catalyzes the conversion of the aldoxime intermediate into a cyanohydrin. oup.comnih.govresearchgate.net This enzyme is bifunctional, catalyzing both the dehydration of the aldoxime to a nitrile and its subsequent C-hydroxylation to yield the cyanohydrin. oup.com In L. japonicus, an ortholog of CYP71E1 is presumed to carry out this step for lotaustralin synthesis. nih.gov However, for rhodiocyanoside biosynthesis, a different enzymatic activity is required after the aldoxime is formed. researchgate.net

The aldoxime produced by CYP79D3/D4 is a critical metabolic branch point. researchgate.net For the synthesis of rhodiocyanosides, the pathway proceeds through a nitrile intermediate, unlike the cyanohydrin intermediate of cyanogenic glucosides. nih.govresearchgate.net

In vitro studies on the biosynthesis of the related compound rhodiocyanoside A have identified 2-methyl-2-butenenitrile as a key intermediate. researchgate.net This nitrile is formed from the (Z)-2-methylbutanal oxime (the aldoxime derived from L-isoleucine). researchgate.net The conversion of the aldoxime to the nitrile is catalyzed by a distinct cytochrome P450 enzyme, which is different from the one that produces cyanohydrins. researchgate.net While the specific enzyme has not been fully identified, its activity is inhibited by carbon monoxide, confirming its nature as a P450 enzyme. researchgate.net The pathway for this compound is presumed to follow a similar route involving a nitrile intermediate derived from the isoleucine-derived aldoxime.

Glucosylation and Final Compound Formation

The final step in the biosynthesis of this compound is glucosylation. This process involves the attachment of a glucose molecule to the hydroxyl group of the aglycone intermediate, which stabilizes the compound. oup.com This reaction is typically catalyzed by a soluble UDP-glucosyltransferase (UGT). nih.govoup.com In the biosynthesis of cyanogenic glucosides, enzymes from the UGT85 family are known to be involved. oup.com Although the specific UGT for this compound has not been characterized, it is understood that a similar enzyme facilitates this final modification. The structure of this compound confirms the presence of a beta-D-glucopyranosyloxy moiety. ontosight.ai

Table 2: Key Enzymes in this compound Biosynthesis and Related Pathways

| Enzyme Family | Specific Enzyme (Example) | Function | Substrate | Product |

|---|---|---|---|---|

| Cytochrome P450 | CYP79D3 / CYP79D4 | Amino acid N-monooxygenase | L-Isoleucine | (Z)-2-methylbutanal oxime |

| Cytochrome P450 | Unidentified P450 | Aldoxime dehydration | (Z)-2-methylbutanal oxime | 2-methyl-2-butenenitrile |

| Cytochrome P450 | CYP71E7 / CYP736A2 | Aldoxime to cyanohydrin conversion | (Z)-2-methylbutanal oxime | Lotaustralin aglycone |

Branching from Cyanogenic Glucoside Biosynthesis Pathways

At this aldoxime intermediate, the pathways diverge:

Cyanogenic Glucoside Pathway: The aldoxime is converted by a CYP71-family enzyme (like CYP71E7 or CYP736A2) into an unstable α-hydroxynitrile (cyanohydrin), which is then glucosylated to form lotaustralin. oup.comresearchgate.net

Nitrile Glucoside (Rhodiocyanoside) Pathway: The aldoxime is converted by a different cytochrome P450 into a stable nitrile intermediate (e.g., 2-methyl-2-butenenitrile for rhodiocyanoside A). researchgate.net This nitrile is then further modified (e.g., hydroxylated) before the final glucosylation step to form the rhodiocyanoside. researchgate.net

This branching demonstrates the metabolic plasticity within plants, allowing for the creation of a diverse array of compounds from a common precursor. researchgate.net

Catabolism and Degradation Mechanisms

The breakdown, or catabolism, of this compound is initiated by the enzymatic removal of the sugar moiety. This hydrolysis is carried out by β-glucosidases. researchgate.netresearchgate.net In L. japonicus, specific β-glucosidases show preferences for different substrates. Research has identified that the BGD4 enzyme has a dominant physiological role in the degradation of rhodiocyanosides, whereas the paralogous BGD2 is primarily responsible for the breakdown of the cyanogenic glucosides lotaustralin and linamarin. researchgate.net

Unlike the catabolism of cyanogenic glucosides, the degradation of nitrile glucosides like this compound does not result in the release of hydrogen cyanide (HCN). nih.govresearchgate.net Upon removal of the glucose molecule, the resulting aglycone of rhodiocyanoside A has been shown to be capable of cyclizing to form a furanone. researchgate.net Furanones are known to possess antimicrobial properties, suggesting a potential defensive role for these compounds as phytoanticipins after enzymatic activation. researchgate.net A similar degradation mechanism and potential biological function can be inferred for this compound.

Specificity of β-Glucosidases (e.g., BGD2, BGD4)

The breakdown, or catabolism, of rhodiocyanosides is initiated by β-glucosidases, enzymes that cleave the β-glucosidic bond. frontiersin.org In the model legume Lotus japonicus, two key β-glucosidases, BGD2 and BGD4, have been identified, and they exhibit distinct specificities for different types of hydroxynitrile glucosides. oup.comoup.com

Biochemical and genetic analyses have revealed that BGD2 has a broad substrate range. dntb.gov.ua It is capable of hydrolyzing both cyanogenic glucosides, such as linamarin and lotaustralin, and non-cyanogenic rhodiocyanosides. oup.comdntb.gov.ua In contrast, BGD4 demonstrates a much narrower specificity. oup.com It is specific for the breakdown of non-cyanogenic hydroxynitrile glucosides like rhodiocyanoside A and does not hydrolyze cyanogenic glucosides. oup.comdntb.gov.ua Genetic screening of L. japonicus mutants identified multiple mutations in the cyd2 gene, which encodes for BGD2, but none for BGD4, indicating that BGD4 does not play a role in cyanogenesis (the release of cyanide) in the plant. oup.comoup.com This enzymatic specificity demonstrates that the catabolic pathways for cyanogenic and non-cyanogenic glucosides can be uncoupled, allowing for metabolic flexibility. oup.com

| Enzyme | Substrate(s) | Role in Cyanogenesis | Source |

| BGD2 | Linamarin, Lotaustralin, Rhodiocyanosides | Yes | oup.comdntb.gov.ua |

| BGD4 | Rhodiocyanosides (e.g., Rhodiocyanoside A) | No | oup.comoup.comdntb.gov.ua |

Formation of Aglycones and Subsequent Rearrangements (e.g., Furanone Formation from Rhodiocyanoside A Aglycone)

Hydrolysis of a rhodiocyanoside by a β-glucosidase releases the sugar moiety and a non-sugar component known as an aglycone. frontiersin.orgnih.gov Unlike the aglycones of cyanogenic glucosides, which are α-hydroxynitriles that spontaneously release toxic hydrogen cyanide (HCN), the aglycones of rhodiocyanosides are β- or γ-hydroxynitriles and are non-cyanogenic. oup.comoup.comnih.gov

The aglycone of rhodiocyanoside A, for instance, is known to undergo a subsequent chemical rearrangement. nih.govebi.ac.uk Following its formation, this aglycone cyclizes to form the cyclic product 3-methyl-2(5H)-furanone. nih.govebi.ac.uk Furanones are compounds recognized for their potential antimicrobial properties. frontiersin.orgnih.gov This suggests that rhodiocyanoside A may function as a "phytoanticipin"—a pre-formed defense compound that, upon activation by a β-glucosidase during tissue damage, gives rise to a more potent defensive molecule. nih.gov This transformation of the aglycone into a furanone is a key aspect of the proposed biological function of these non-cyanogenic glucosides in plant chemical defense. frontiersin.orgresearchgate.net

Genetic Regulation of Biosynthetic Pathways

The production of rhodiocyanosides is under tight genetic control, sharing early pathway steps with cyanogenic glucosides. researchgate.net In L. japonicus, the biosynthetic pathways for both compound classes are derived from amino acid precursors and are initiated by the same family of enzymes. nih.govnih.gov

Key enzymes in this process are cytochrome P450s belonging to the CYP79 family. nih.gov Specifically, two genes, CYP79D3 and CYP79D4, have been identified that catalyze the conversion of the amino acids L-isoleucine and L-valine into their corresponding aldoximes, the first step in the biosynthesis of both rhodiocyanosides and cyanogenic glucosides. oup.comoup.comnih.gov These two pathways branch off after the formation of the oxime intermediate. nih.govresearchgate.net

The expression of these genes is differentially regulated within the plant. CYP79D3 is expressed exclusively in the aerial parts of the plant, while CYP79D4 is expressed in the roots. nih.govnih.gov This differential expression indicates that two independent biosynthetic pathways operate in different tissues. nih.gov Furthermore, studies in L. japonicus have shown that a gene cluster on chromosome 3 contains most of the biosynthetic genes required for producing these hydroxynitrile glucosides, suggesting a mechanism of co-regulation. researchgate.net The presence or absence of certain non-cyanogenic glucosides can be determined by a single recessive genetic trait, demonstrating a tight biosynthetic linkage. researchgate.net This genetic architecture allows the plant to flexibly control the production and accumulation of these defensive compounds in response to developmental or environmental cues. oup.com

Chemical Synthesis and Derivative Generation of Rhodiocyanoside B

The synthesis and modification of complex natural products like Rhodiocyanoside B present significant challenges and opportunities in medicinal chemistry. Research in this area focuses on developing efficient synthetic routes to the core molecule, enabling the generation of novel derivatives for biological evaluation. This section explores the synthetic methodologies for related compounds, strategies for creating this compound derivatives, principles for designing new analogues, and the inherent difficulties in the total synthesis of such complex glycosides.

Biological Activities and Mechanistic Investigations in Vitro and Animal Models

Anti-Allergic Mechanisms

Research into the bioactivity of Rhodiocyanoside B has revealed its potential as a modulator of allergic reactions. These investigations have primarily focused on its effects on key processes involved in the immediate hypersensitivity response.

This compound has been identified as an inhibitor of histamine (B1213489) release, a critical event in the initiation of allergic symptoms. In a study involving compounds isolated from the underground part of Rhodiola quadrifida, both Rhodiocyanoside A and this compound demonstrated an inhibitory effect on histamine release from rat peritoneal exudate cells that had been sensitized with anti-2,4-dinitrophenyl IgE nih.gov. This finding points to the compound's ability to interfere with the degranulation of mast cells, which are key effector cells in allergic responses nih.govresearchgate.net. The inhibition of this pathway is a primary target for many anti-allergic therapies.

Table 1: In Vitro Anti-Allergic Activity of this compound

| Assay | Cell Type | Sensitizing Agent | Observed Effect | Source |

|---|

The passive cutaneous anaphylaxis (PCA) reaction is a widely used in vivo model to evaluate type I hypersensitivity reactions. While this compound has been confirmed to have anti-allergic properties through the inhibition of histamine release, specific studies detailing its effect on the PCA reaction are not extensively documented. However, research on its structural analog, Rhodiocyanoside A, has shown positive results in this area. Rhodiocyanoside A, a major constituent isolated alongside this compound from Rhodiola quadrifida, was found to exhibit antiallergic activity in a passive cutaneous anaphylaxis test in rats nih.gov. This suggests that compounds within this chemical class have the potential to mitigate IgE-mediated allergic reactions in vivo, although direct evidence for this compound is pending further investigation.

Antioxidant Properties and Pathways

While extracts from various Rhodiola species, the botanical source of many rhodiocyanosides, are well-known for their significant antioxidant activities, specific research delineating the antioxidant mechanisms of the isolated compound this compound is limited. The antioxidant potential of Rhodiola extracts is generally attributed to their ability to scavenge free radicals and enhance the body's endogenous antioxidant defense systems researchgate.netnih.gov.

Extracts from Rhodiola plants have been shown to enhance the body's defense against oxidative stress by modulating key antioxidant enzymes such as superoxide dismutase (SOD) and catalase nih.gov. For instance, oligomeric proanthocyanidins from Rhodiola rosea significantly increased SOD and glutathione peroxidase activities in mice nih.gov. However, studies specifically isolating this compound and evaluating its direct impact on these enzymatic systems have not been prominently reported. One review noted that while a Rhodiola rosea extract increased the viability of yeast cells, it did not activate the major antioxidant enzyme catalase researchgate.net.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism that regulates the expression of numerous antioxidant and cytoprotective genes. Some studies have suggested that Rhodiola extracts may exert their protective effects through this pathway. For example, an aqueous extract of Rhodiola sacra was found to provide neuroprotective effects in rats by activating the AMPK/Nrf2 pathway. While this compound is found in this genus, its specific role as a potential activator of the Nrf2 signaling pathway remains an area for future research.

Anti-Inflammatory Effects (Pre-clinical Investigations)

Pre-clinical studies focusing on this compound and related compounds from the Rhodiola genus have indicated notable anti-inflammatory and antiallergic properties. This compound, isolated from the underground parts of Rhodiola quadrifida, has demonstrated direct effects on inflammatory pathways by inhibiting histamine release from rat peritoneal exudate cells that were sensitized with anti-2,4-dinitrophenyl IgE nih.govnih.gov. This inhibition of histamine release is a key indicator of its potential to mitigate allergic and inflammatory responses nih.govnih.gov.

| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| R. rosea Extract | 50 | 50.99 |

| R. rosea Extract | 200 | 64.24 |

| Diclofenac (Standard) | - | 79.47 |

Data adapted from research on the anti-inflammatory activity of Rhodiola rosea extracts rroij.com.

Cellular and Molecular Targets of Inflammation

The anti-inflammatory actions of this compound and other constituents of Rhodiola species are attributable to their interaction with key cellular and molecular targets in the inflammatory cascade. A primary mechanism is the modulation of signaling pathways that regulate the expression of pro-inflammatory genes researchgate.netmdpi.com.

Constituents of Rhodiola rosea have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in activated murine microglial BV2 cells researchgate.net. Specifically, the production of nitric oxide (NO), a key inflammatory mediator, was inhibited in a concentration-dependent manner researchgate.net. Furthermore, these compounds suppressed the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are pivotal cytokines in the inflammatory response researchgate.net.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its suppression is a common target for anti-inflammatory compounds mdpi.commdpi.com. Other bioactive compounds found in Rhodiola, such as salidroside (B192308), have been noted to exert anti-inflammatory effects through the suppression of the NF-κB pathway mdpi.com. While direct evidence for this compound is still emerging, its activity in inhibiting histamine release suggests an interaction with mast cell stabilization and downstream signaling pathways that often involve NF-κB and p38 mitogen-activated protein kinase (MAPK) activation nih.gov. Inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes, represents another potential target for these compounds nih.govyoutube.commdpi.com.

Immunomodulatory Activities (Animal and In Vitro Cellular Models)

The biological activities of this compound extend to immunomodulation, as demonstrated in various preclinical models. Immunomodulatory agents can either enhance or suppress immune responses, and the effects of Rhodiola compounds appear to be context-dependent mdpi.comthieme-connect.com.

The antiallergic effect of this compound, observed through the inhibition of histamine release from mast cells, is a direct form of immunomodulation, specifically targeting type I hypersensitivity reactions nih.govnih.gov. In these in vitro models, rat peritoneal exudate cells are sensitized with IgE, and the subsequent addition of an antigen triggers degranulation and histamine release, a process that this compound was shown to inhibit nih.govnih.gov.

Broader immunomodulatory effects have been observed with extracts from Rhodiola species. These extracts have been shown to stimulate both specific and nonspecific immunity in vivo and in vitro thieme-connect.com. Studies on other natural compounds using established models, such as cyclophosphamide-induced immunosuppression in mice, have shown the ability to restore immune function by increasing spleen and thymus indices, enhancing lymphocyte proliferation, and promoting immunoglobulin secretion mdpi.com. While specific studies on this compound in these comprehensive models are limited, its demonstrated antiallergic activity places it within the broader class of immunomodulatory natural products nih.govnih.gov.

Comparative Biological Activity with Other Nitrile Glucosides

This compound was co-isolated from Rhodiola quadrifida with a structurally similar nitrile glucoside, Rhodiocyanoside A. Comparative studies have revealed similarities and differences in their biological activities. Both Rhodiocyanoside A and B demonstrated inhibitory effects on histamine release from sensitized rat peritoneal exudate cells, indicating shared antiallergic potential nih.govnih.gov.

However, in a passive cutaneous anaphylaxis (PCA) test in rats, a model for in vivo allergic reactions, only Rhodiocyanoside A was found to show significant inhibitory activity nih.gov. This suggests that despite their structural similarities, subtle differences can lead to variations in their in vivo efficacy or mechanism of action.

Investigation of Enzyme Inhibition (e.g., MAO-B inhibition by related compounds)

While direct studies on the enzyme inhibitory activity of this compound are not widely available, research on extracts and other compounds from Rhodiola rosea has revealed significant inhibitory effects on monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases, respectively nih.govfao.org.

In one study, methanol (B129727) and water extracts of Rhodiola rosea showed potent inhibition of both MAO-A and MAO-B nih.gov. Through bioassay-guided fractionation, the monoterpene glycoside rosiridin was identified as one of the most active compounds, exhibiting over 80% inhibition of MAO-B at a concentration of 10⁻⁵ M nih.govaccurateclinic.com. Another compound, salidroside, has also been implicated in MAO inhibition nih.gov. Although Rhodiocyanoside A was isolated during this fractionation, it did not show significant MAO inhibitory activity in the in vitro test accurateclinic.com. These findings demonstrate that compounds from the Rhodiola genus possess enzyme-inhibiting properties, suggesting a potential area of investigation for this compound and other related nitrile glucosides.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Bioactivity

The biological activity of Rhodiocyanoside B is intrinsically linked to its unique molecular structure, which comprises several key motifs. The compound is an ester, featuring a benzoic acid backbone with hydroxyl groups at the 3, 4, and 5 positions. ontosight.ai This aromatic core is esterified to a 2-cyano-4-(beta-D-glucopyranosyloxy)-2-butenyl moiety. ontosight.ai

The defining structural features responsible for its bioactivity are:

The Cyanide Group (-CN): The presence of the nitrile (cyanide) group is a hallmark of this class of compounds and is crucial for its chemical reactivity and interaction with biological targets. ontosight.ai

The Glycosidic Moiety (β-D-glucopyranosyl): A beta-D-glucose unit is attached via an O-glycosidic bond. This sugar component is fundamental to the molecule's solubility, stability, and its recognition by specific enzymes that can hydrolyze the bond, leading to bioactivation. ontosight.aiksu.edu.saresearchgate.net

The Aglycone: The non-sugar portion, consisting of the trihydroxybenzoic acid esterified to the 2-cyano-2-butenyl linker, forms the aglycone. The specific arrangement of the cyano group and the ester linkage within the aglycone prevents the release of hydrogen cyanide upon enzymatic hydrolysis, distinguishing it from classic cyanogenic glycosides. nih.gov

Studies have demonstrated that this compound, along with its analog Rhodiocyanoside A, exhibits inhibitory activity against histamine (B1213489) release from rat peritoneal exudate cells, indicating antiallergic potential. researchgate.netnih.gov This activity is a direct consequence of the interplay between these structural motifs.

Impact of Glycosidic Moiety on Biological Profile

The primary role of the sugar moiety is to facilitate interaction with specific β-glucosidases. researchgate.net Upon tissue disruption in plants like Lotus japonicus, which also produces related compounds, these enzymes hydrolyze the glycosidic bond, releasing the aglycone. researchgate.net This enzymatic bioactivation is a critical step for the compound to exert its effects.

Research on β-glucosidases from L. japonicus (LjBGD2 and LjBGD4) that process hydroxynitrile glucosides has shown selectivity in their action. These enzymes preferentially hydrolyze lotaustralin (B1675156) and the related rhodiocyanoside A, while linamarin (B1675462) is hydrolyzed much more slowly. researchgate.net This suggests that the structure of both the aglycone and the glycosidic unit influences the rate and efficiency of enzymatic activation. The β-linkage of the glucose in this compound is essential for recognition by these specific hydrolases.

| Substrate | Relative Hydrolysis Rate | Source Organism for Enzyme | Reference |

| Rhodiocyanoside A | Preferentially hydrolyzed | Lotus japonicus | researchgate.net |

| Lotaustralin | Preferentially hydrolyzed | Lotus japonicus | researchgate.net |

| Linamarin | Slowly hydrolyzed | Lotus japonicus | researchgate.net |

Influence of Aglycone Structure on Activity

The aglycone, or non-sugar component, is ultimately responsible for the physiological action of the glycoside following its release. ksu.edu.sa The structure of the this compound aglycone is distinct from that of true cyanogenic glycosides like lotaustralin. nih.gov In rhodiocyanosides, the hydroxyl group (involved in the glycosidic bond) and the nitrile group are not attached to the same carbon atom. nih.gov Consequently, the enzymatic hydrolysis of this compound does not result in the release of hydrogen cyanide (HCN). nih.gov

This structural feature is pivotal to its biological activity profile. Instead of acting through cyanide toxicity, the released aglycone may have other functions. For the closely related Rhodiocyanoside A, studies suggest its aglycone can cyclize to form 3-methyl-2(5H)-furanone. researchgate.net Furanones are a class of compounds known to possess antimicrobial properties, indicating a potential role for rhodiocyanosides as phytoanticipins (defensive compounds). researchgate.net It is plausible that the aglycone of this compound undergoes similar transformations to exert its biological effects, such as the observed antiallergic activity. researchgate.netnih.gov

Computational and In Silico Approaches to SAR

Modern drug discovery heavily relies on computational methods to predict and rationalize the structure-activity relationships of bioactive molecules. azolifesciences.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking allow researchers to model the interaction between a ligand and its target receptor, guiding the design of more potent and selective compounds. azolifesciences.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. numberanalytics.com This allows for the prediction of activity for newly designed molecules.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. It helps in understanding the binding mode and the key interactions driving affinity. frontiersin.org

While these in silico tools are powerful, specific computational SAR studies focused exclusively on this compound are not extensively documented in publicly available literature. However, related computational work has been performed. For instance, comparative homology modeling was used to predict the three-dimensional structures of the β-glucosidases (LjBGD2 and LjBGD4) responsible for hydrolyzing rhodiocyanosides, revealing nearly identical substrate-binding pockets. researchgate.net Such models are crucial for future docking studies to understand the precise interactions between this compound and its activating enzymes.

Design and Synthesis of Analogs for SAR Probing

The synthesis of structural analogs is a cornerstone of medicinal chemistry, used to systematically probe the SAR of a lead compound. monash.edu For this compound, while extensive analog synthesis programs have not been reported, a rational design strategy can be proposed based on its known structural motifs. The goal would be to synthesize analogs with targeted modifications to identify which parts of the molecule are essential for activity and which can be altered to enhance desired properties. nih.gov

A systematic SAR study would involve modifying three main regions of the molecule:

The Glycosidic Moiety: Replacing the β-D-glucose with other sugars (e.g., rhamnose, galactose) or altering the anomeric linkage (from β to α) would clarify the structural requirements for enzyme recognition and hydrolysis. researchgate.net

The Aglycone's Benzoic Acid Ring: Modifying the substitution pattern on the phenyl ring (e.g., removing or shifting the hydroxyl groups) would determine their importance for target binding of the released aglycone.

The Cyano-Butenyl Linker: Altering the cyano group to other electron-withdrawing groups or changing the length and saturation of the butenyl chain could reveal its role in the aglycone's reactivity and spatial orientation.

Table 2: Proposed Analogs of this compound for SAR Studies This table outlines hypothetical modifications to the this compound structure to systematically investigate the contribution of each key motif to its biological activity.

| Modification Site | Proposed Change | Rationale for Probing SAR |

| Glycosidic Moiety | Replace β-D-glucose with L-rhamnose | To assess the importance of the specific sugar unit for enzyme recognition. |

| Change β-glycosidic bond to α-glycosidic bond | To determine the stereo-specificity of the interaction with β-glucosidases. | |

| Benzoic Acid Ring | Remove one or more hydroxyl groups | To evaluate the role of hydrogen bonding from the phenyl ring in the aglycone's activity. |

| Cyano-Butenyl Linker | Reduce the double bond (butenyl to butyl) | To investigate the importance of the rigid, planar structure of the linker. |

| Replace cyano (-CN) with a carboxyl (-COOH) group | To probe the electronic and steric requirements at this position for bioactivity. |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of phytochemicals, including nitrile glycosides like Rhodiocyanoside B. Its coupling with various detectors enhances its capability for both qualitative and quantitative analysis.

HPLC coupled with an Ultraviolet (UV) detector is a fundamental method used in the analysis of plant extracts. While specific HPLC-UV parameters for the isolated analysis of this compound are not extensively detailed in the available literature, the general application involves separating the compound from a mixture on a reversed-phase column. The UV detector then measures the absorbance of the eluting compound at a specific wavelength. For related compounds and analyses of Rhodiola extracts, UV detection is a common preliminary step. For instance, in the quality control of amino-functionalized PEG derivatives, UV detection at 340 nm allows for direct relative quantification following derivatization. epo.org

A more advanced version of HPLC-UV, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), offers significant advantages. Instead of monitoring at a single wavelength, the DAD scans a range of wavelengths simultaneously, providing a UV spectrum for each peak. This is invaluable for peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. HPLC-DAD has been utilized to establish HPLC fingerprints for plant extracts, which can help in discriminating between different samples. researchgate.net For example, a method using Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, combined with DAD and Time-of-Flight Mass Spectrometry (UPLC-DAD-TOF-MS/MS) has been employed for the rapid screening of potential α-amylase inhibitors from Rhodiola rosea. researchgate.net This highlights the utility of DAD in the comprehensive analysis of constituents from plants known to contain this compound. researchgate.netcaldic.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the sensitive detection and structural characterization of compounds in complex mixtures. dntb.gov.ua

Liquid Chromatography-Mass Spectrometry operating in Selected Ion Monitoring (LC-MS-SIM) mode is a highly sensitive and specific quantitative technique. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the target analytes. This method has been successfully used to determine the content of nitrile glucosides, including rhodiocyanosides, in plant material. nih.gov

In the analysis of Lotus japonicus tissues, glucosides were found to readily form sodium adducts [M+Na]⁺. nih.gov The LC-MS-SIM method was used to quantify these compounds based on the peak areas from the extracted ion chromatograms of their specific sodium adducts. nih.gov

| Compound | Ion Monitored (EIC) | Retention Time (rt, min) |

|---|---|---|

| Linamarin (B1675462) | [M+Na]⁺ 270 | 4.5 |

| Rhodiocyanoside D | [M+Na]⁺ 282 | 8.5 |

| Rhodiocyanoside A | [M+Na]⁺ 282 | 9.5 |

| Lotaustralin (B1675156) | [M+Na]⁺ 284 | 14.3 |

This table illustrates the specific ions and retention times used to identify related glycosides in a complex plant matrix, a method directly applicable to the analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with DAD and tandem mass spectrometry (MSn), often using Electrospray Ionization (ESI), represents a state-of-the-art approach for metabolomic studies and the comprehensive characterization of natural products. researchgate.net UHPLC uses smaller particle size columns, providing higher resolution and faster analysis times compared to conventional HPLC. The ESI source gently ionizes the molecules, which are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS or MSn) allows for the fragmentation of selected parent ions, yielding structural information that aids in the unequivocal identification of compounds. researchgate.net A UPLC-DAD-TOF-MS/MS method was effectively used to screen and identify multiple components from Rhodiola rosea, demonstrating the power of this technique for analyzing the complex phytochemistry of the genus. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel natural products, including this compound. googleapis.comgoogleapis.com While HPLC and MS methods are excellent for separation and for providing mass information, NMR provides detailed information about the carbon-hydrogen framework of a molecule. googleapis.com Techniques like 1H NMR, 13C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) allow scientists to piece together the exact structure and stereochemistry of a compound. The identity of related rhodiocyanosides first isolated from Rhodiola species was confirmed using NMR spectrometry. caldic.comnih.govglycoscience.ru

Applications in Structural Elucidation for Research

The definitive identification and structural elucidation of novel natural compounds are foundational to phytochemical research. For this compound, a cyanoglycoside isolated from the underground parts of Rhodiola quadrifida, its structure was determined through a combination of chemical and physicochemical evidence. researchgate.net The process of elucidating the structure of a complex organic molecule like this compound typically involves an integrated spectroscopic approach. egyankosh.ac.in

The general workflow for structural elucidation begins with the isolation and purification of the compound, followed by the determination of its molecular formula. scribd.com High-resolution mass spectrometry (MS) is a critical tool in this step, providing the exact molecular weight and, consequently, the molecular formula. Further analysis of the fragmentation patterns in the mass spectrum offers initial clues about the compound's structural components and functional groups. egyankosh.ac.in

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups. For a cyanoglycoside like this compound, IR analysis would help confirm the presence of hydroxyl (-OH), nitrile or cyano (-C≡N), and glycosidic (C-O-C) groups. scribd.com

The most powerful tool for determining the precise three-dimensional structure is Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR. These techniques map the carbon-hydrogen framework of the molecule. slideshare.net By analyzing chemical shifts, coupling constants, and through advanced 2D-NMR experiments (such as COSY, HSQC, and HMBC), researchers can piece together the connectivity of atoms, establishing the structure of the aglycone moiety and the sugar unit, as well as their linkage point and stereochemistry. wiley.com The structural determination of this compound, along with its analog Rhodiocyanoside A, was accomplished using these established spectroscopic methods, which confirmed it as a new cyanoglycoside. researchgate.net

Quantitative Analysis Techniques (beyond basic identification)

Beyond simple identification, the accurate quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research into its properties and distribution. Modern analytical chemistry relies on advanced separation and detection techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with sophisticated detectors. mdpi.com

For the analysis of cyanogenic glycosides and related compounds in Rhodiola species, reverse-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net However, for higher resolution, speed, and sensitivity, UHPLC coupled with mass spectrometry (UHPLC-MS) has become the gold standard. mdpi.com A UHPLC system uses columns with smaller particle sizes (typically under 2 μm) to achieve superior separation efficiency compared to traditional HPLC. mdpi.com

When coupled with a mass spectrometer, the analytical power is significantly enhanced. The mass detector not only provides molecular weight information for confirmation but can also be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly specific and sensitive quantification, even in complex mixtures. researchgate.net This allows for the precise measurement of this compound levels, distinguishing it from structurally similar compounds.

Table 1: Illustrative UHPLC-MS Parameters for Analysis of Rhodiola Glycosides

| Parameter | Setting | Purpose |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) mdpi.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) mdpi.com | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min mdpi.com | Optimized for small particle size columns to ensure high resolution. |

| Column Temp. | 30 - 40 °C mdpi.com | Ensures reproducible retention times and peak shapes. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode mdpi.com | Generates ions from the analytes for MS detection; negative mode is often suitable for glycosides. |

| MS Detection | Full Scan & Tandem MS (MS/MS or MSn) mdpi.com | Full scan detects all ions for qualitative analysis, while MS/MS provides structural information and specific quantification. |

Method Development and Validation for Research Applications

For quantitative data to be considered reliable and scientifically sound, the analytical method used must undergo a rigorous process of development and validation. sysrevpharm.org This process ensures the method is fit for its intended purpose.

Method Development involves the systematic optimization of chromatographic and detection conditions. innovareacademics.in Key steps include:

Column Selection: Choosing a stationary phase (e.g., C18) that provides good retention and selectivity for this compound. sigmaaldrich.com

Mobile Phase Optimization: Adjusting the solvent composition (e.g., acetonitrile/water ratio) and pH (often using additives like formic acid) to achieve optimal peak shape and resolution from interfering substances. innovareacademics.in

Detector Parameter Tuning: Optimizing settings for the specific detector, such as the detection wavelength for a Diode Array Detector (DAD) or the ionization and fragmentation parameters for a Mass Spectrometer (MS), to maximize sensitivity. sigmaaldrich.com

Method Validation is the process of formally demonstrating that the analytical procedure is suitable for its intended use. sysrevpharm.org This is typically performed according to guidelines from the International Council for Harmonisation (ICH). The core validation parameters are summarized below.

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. sysrevpharm.org | The analyte peak is free from co-eluting peaks from the matrix, as confirmed by techniques like peak purity analysis or MS. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. sysrevpharm.org | Correlation coefficient (r²) ≥ 0.999 over a specified range. researchgate.net |

| Accuracy | The closeness of the test results to the true value. sysrevpharm.org | Typically 95-105% recovery for spiked samples. researchgate.net |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. sysrevpharm.org | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. sysrevpharm.org | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. sysrevpharm.org | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. americanpharmaceuticalreview.com | No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied. |

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.govmt.com When applied to analytical methods, it is termed Analytical QbD (AQbD). americanpharmaceuticalreview.com The goal of AQbD is to build quality into the method from the outset, resulting in a well-understood and highly robust procedure. researchgate.net

The AQbD process for developing a quantitative method for this compound would involve several key steps:

Identify Critical Quality Attributes (CQAs): These are the method's performance characteristics that must be controlled to meet the ATP. nih.gov Examples include peak resolution, peak tailing factor, and accuracy.

Risk Assessment: This step identifies method parameters that have a high potential to impact the CQAs. researchgate.net For an HPLC method, these could include the mobile phase's organic content, pH, column temperature, and flow rate.

Method Optimization using Design of Experiments (DoE): Instead of changing one factor at a time, DoE allows for the simultaneous study of multiple parameters and their interactions. researchgate.net This experimental data is used to create a mathematical model that describes the relationship between the method parameters and the CQAs.

Establish a Method Operable Design Region (MODR): The MODR is a multidimensional space, based on the DoE results, that defines the operating ranges for the critical method parameters within which the CQAs will consistently be met. americanpharmaceuticalreview.com Operating within this proven region ensures the method is robust and reliable.

Implement a Control Strategy: This includes system suitability tests and other controls to ensure the method performs as expected throughout its lifecycle, allowing for continuous improvement. nih.gov By using a QbD approach, the resulting analytical method for this compound would be not only validated but also thoroughly understood, ensuring high-quality data for all research applications.

Interactions with Plant Biological Systems and Ecological Significance

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Plants have developed sophisticated chemical defense systems to deter herbivores and inhibit the growth of pathogens. plantsrule.comwikipedia.org Rhodiocyanoside B is part of a class of defense compounds known as cyanogenic glycosides. ontosight.ai These compounds are considered phytoanticipins, meaning they are present in the plant in an inactive form and are activated upon tissue damage. plantsrule.com

The defensive action of cyanogenic glycosides like this compound is often referred to as the "cyanide bomb". nih.gov When an herbivore chews on plant tissue, the cellular compartments are disrupted, bringing the cyanogenic glycoside into contact with specific enzymes called β-glucosidases. plantsrule.comnih.gov This enzymatic reaction hydrolyzes the glycoside, leading to the release of a toxic chemical deterrent. ontosight.aiontosight.ai While many cyanogenic glucosides release hydrogen cyanide (HCN), a potent inhibitor of cellular respiration, rhodiocyanosides are structurally distinct and their aglycones may not necessarily release HCN but can form other defensive compounds. nih.govplantae.orgresearchgate.net For instance, the aglycone of the related compound rhodiocyanoside A can cyclize to form a furanone with potential antimicrobial properties. researchgate.net

The effectiveness of this defense mechanism lies in its broad-spectrum activity against a wide range of generalist herbivores and pathogens. researchgate.netnih.gov The release of these toxic compounds can act as a repellent due to their bitter taste or can be directly poisonous to the attacking organism. researchgate.netnih.gov This chemical warfare is a crucial survival strategy for many plant species, including those in the genera Lotus and Rhodiola. ontosight.ainih.gov

Some specialized herbivores, however, have evolved counter-defenses. nih.gov These specialist insects can sequester the cyanogenic glycosides from their host plants and use them for their own defense against predators. nih.govnih.gov Some can even metabolize the compounds, detoxifying them through various physiological adaptations. plos.orgnih.gov

Table 1: Defensive Role of Cyanogenic Glycosides

| Feature | Description | Source(s) |

|---|---|---|

| Defense Type | Chemical, Phytoanticipin (Preformed Inhibitor) | plantsrule.com |

| Mechanism | "Cyanide Bomb": Enzymatic hydrolysis upon tissue damage | nih.gov |

| Key Components | Cyanogenic Glycoside (e.g., this compound), β-glucosidase | ontosight.ainih.gov |

| Effect on Attackers | Repellent (bitter taste), toxic (e.g., HCN release), antimicrobial | researchgate.netresearchgate.netnih.gov |

| Herbivore Response | Deterrence of generalists; sequestration or detoxification by specialists | nih.govnih.govnih.gov |

Endogenous Enzyme-Mediated Bioactivation in Plants

The bioactivation of this compound and other hydroxynitrile glucosides is a critical step in the plant's chemical defense response. nih.gov This process is mediated by endogenous β-glucosidases, which are stored separately from their glycoside substrates within the plant's cells to prevent autotoxicity. nih.govplantae.org This compartmentalization ensures that the toxic compounds are only released upon cellular disruption, such as that caused by an herbivore's feeding or a pathogen's invasion. plantsrule.complantae.org

Research on the model legume Lotus japonicus has provided significant insights into the enzymes responsible for this bioactivation. nih.gov In L. japonicus, which produces rhodiocyanosides A and D in addition to the cyanogenic glucosides lotaustralin (B1675156) and linamarin (B1675462), specific β-glucosidases have been identified. nih.govresearchgate.net Two such enzymes, LjBGD2 and LjBGD4, have been shown to hydrolyze hydroxynitrile glucosides. nih.gov While both can hydrolyze rhodiocyanoside A, their substrate specificities differ. researchgate.net For instance, LjBGD2 can hydrolyze both cyanogenic glucosides and rhodiocyanosides, whereas LjBGD4 shows activity towards rhodiocyanoside A but not the cyanogenic glucosides lotaustralin and linamarin. researchgate.net

The hydrolysis of the glycosidic bond is the essential first step in the bioactivation process. tandfonline.com This reaction cleaves the sugar moiety from the aglycone, the non-sugar part of the molecule. ontosight.ai The resulting aglycone of a rhodiocyanoside is a β- or γ-hydroxynitrile, which, unlike the α-hydroxynitriles of typical cyanogenic glucosides, does not necessarily release hydrogen cyanide upon breakdown. nih.govnih.gov The specific products formed from the aglycone of this compound contribute to the plant's defensive chemical arsenal.

**Table 2: Key Enzymes in Hydroxynitrile Glucoside Bioactivation in *Lotus japonicus***

| Enzyme | Substrate(s) | Function | Source(s) |

|---|---|---|---|

| LjBGD2 | Lotaustralin, Linamarin, Rhodiocyanoside A | Bioactivation of cyanogenic and non-cyanogenic glucosides | nih.govresearchgate.net |

| LjBGD4 | Rhodiocyanoside A | Bioactivation of non-cyanogenic glucosides | nih.govresearchgate.net |

Metabolic Engineering of Rhodiocyanoside Pathways in Model Plants

Metabolic engineering offers a powerful set of tools to study and manipulate the biosynthetic pathways of plant secondary metabolites, including rhodiocyanosides. chemrxiv.orgfrontiersin.org By understanding the genes and enzymes involved, researchers can potentially enhance a plant's natural defenses or produce valuable compounds in heterologous systems.

The biosynthesis of rhodiocyanosides is closely related to that of cyanogenic glucosides like lotaustralin and linamarin, often sharing initial enzymatic steps. researchgate.netnih.gov In L. japonicus, the pathways for isoleucine-derived lotaustralin and rhodiocyanosides diverge from the same precursor, (Z)-2-methylbutanal oxime. researchgate.net The production of this oxime is catalyzed by cytochrome P450 enzymes of the CYP79 family, specifically CYP79D3 and CYP79D4 in L. japonicus. nih.govresearchgate.netnih.gov

Subsequent steps to form the rhodiocyanoside structure are also catalyzed by cytochrome P450s. researchgate.net The identification of these genes is crucial for metabolic engineering efforts. For example, ectopic expression of a specific CYP79 gene from cassava (CYP79D2) in L. japonicus led to a significant increase in the content of linamarin, demonstrating the feasibility of modifying these pathways. researchgate.netnih.gov While this particular experiment targeted a cyanogenic glucoside, the principle applies to the interconnected rhodiocyanoside pathway.

By using techniques like CRISPR/Cas9, it is possible to precisely edit the genes involved in the rhodiocyanoside pathway. frontiersin.org This could involve upregulating key biosynthetic enzymes to increase the production of this compound or knocking out competing pathways to channel metabolic flux towards its synthesis. Such targeted modifications have been successful in altering the profiles of other secondary metabolites like carotenoids and flavonoids in various plant species. frontiersin.org Transient expression systems, such as in Nicotiana benthamiana, are also valuable for functionally characterizing the genes of the pathway. nih.gov

Symbiotic Relationships and Metabolite Production

The production of secondary metabolites like this compound can be influenced by the plant's interactions with symbiotic microorganisms. researchgate.netdntb.gov.ua Plants form complex relationships with a variety of soil microbes, including nitrogen-fixing bacteria and arbuscular mycorrhizal fungi (AMF). researchgate.net These symbioses can alter the plant's physiology and metabolism, including the production of defense compounds.

In the model legume Lotus japonicus, symbiotic relationships have been shown to affect the profile of secondary metabolites. researchgate.net While direct evidence for the modulation of this compound production by symbionts is still an area of active research, studies have shown that extracts from L. japonicus inoculated with Rhizobium bacteria or AMF exhibit different biological activities compared to non-inoculated plants. researchgate.net This suggests that the symbiotic state of the plant can influence its chemical composition.

The production of bioactive molecules is a known feature of symbiotic relationships in other organisms as well. For instance, symbiotic cyanobacteria are known to produce novel compounds when associated with a host, a process often triggered by the exchange of chemical signals or "infochemicals". nih.gov It is plausible that similar signaling occurs between plants and their microbial symbionts, influencing the biosynthetic pathways of compounds like this compound. The ecological context of the plant, including its symbiotic partners, is therefore an important factor to consider when studying the production and role of these natural products.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Remaining Biosynthetic Steps

The biosynthetic pathway of Rhodiocyanoside B, a cyanogenic glycoside found in Rhodiola species, is not yet fully understood. While the general pathway for cyanogenic glycosides involves the conversion of an amino acid precursor by cytochrome P450 enzymes and subsequent glucosylation, the specific enzymes and intermediate steps leading to this compound remain to be definitively identified. nih.govnih.gov

Table 1: Key Enzyme Families in Cyanogenic Glycoside Biosynthesis

| Enzyme Family | Function | Known Examples in Related Pathways |

| Cytochrome P450 (CYP79) | Catalyzes the conversion of amino acids to aldoximes, the first committed step. nih.govnih.gov | CYP79D3, CYP79D4 in Lotus japonicus. nih.govkegg.jp |

| Cytochrome P450 (other) | Further metabolism of aldoximes to α-hydroxynitriles. researchgate.net | CYP736A2 in Lotus japonicus. researchgate.net |

| UDP-glucosyltransferase (UGT) | Transfers a glucose moiety to the α-hydroxynitrile, forming the final glycoside. nih.gov | UGT85B1 in Sorghum bicolor. nih.gov |

Discovery of Novel Molecular Targets and Signaling Pathways

The pharmacological activities of this compound and related compounds are beginning to be explored, but their precise molecular targets and the signaling pathways they modulate are largely unknown. Rhodiocyanoside A has demonstrated antiallergic properties by inhibiting histamine (B1213489) release. nih.gov This suggests an interaction with components of the mast cell degranulation pathway.

Extracts of Rhodiola, which contain this compound, have been shown to interact with the HPA-axis, reduce cortisol levels, and influence protein kinases like p-JNK and defense mechanism proteins such as heat shock proteins. accurateclinic.com Furthermore, Rhodiola extracts have been noted to affect the nuclear factor-kappa B (NF-κB) signaling pathway. amegroups.cn The neuroprotective effects of related compounds like salidroside (B192308) have been linked to the extracellular signal-regulated kinase (ERK) signaling pathway and caspase-3 activation. aaem.pl

Future research should focus on identifying the direct molecular binding partners of this compound. Techniques such as affinity chromatography-mass spectrometry and computational molecular docking could be employed to screen for protein targets. mdpi.com Once potential targets are identified, further studies will be needed to validate these interactions and elucidate the downstream effects on signaling cascades. Investigating the impact of this compound on key signaling pathways involved in inflammation, oxidative stress, and cellular protection will be crucial to understanding its therapeutic potential.

Advanced SAR Studies and De Novo Design of Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity and for designing novel, potentially more potent or specific analogues. nih.govnih.govmdpi.comfrontiersin.org The complex structure of this compound, featuring a cyanogenic group, a glycosidic bond, and a gallic acid moiety, offers multiple points for chemical modification. ontosight.ai

Key areas for SAR studies would include:

Modification of the gallic acid moiety: Altering the number and position of hydroxyl groups could impact antioxidant activity and interactions with target proteins.

Alteration of the glycosidic linkage: Replacing the glucose with other sugars or modifying the linkage could affect solubility, stability, and interaction with glycosidases.

Modification of the cyanogenic group: Replacing the nitrile group with other functional groups could modulate the compound's reactivity and potential toxicity.

De novo design, aided by computational modeling and artificial intelligence, can be used to create entirely new molecular scaffolds that mimic the key pharmacophoric features of this compound. cas.org This approach, combined with synthetic chemistry, could lead to the development of novel analogues with improved pharmacological profiles.

Investigation of Cross-Talk with Other Phytochemicals in Complex Plant Extracts

Understanding the cross-talk between this compound and these other compounds is a critical area for future research. researchgate.net For instance, the combined effects of these compounds on various signaling pathways could be greater than the effect of any single compound. Studies have shown that complex extracts of Rhodiola can deregulate a large number of genes, with some effects being attributable to synergy between constituents. nih.gov

Future studies should employ a systems biology approach to investigate these interactions. This could involve testing combinations of purified compounds in various in vitro and in vivo models to identify synergistic or antagonistic effects. Advanced analytical techniques will be necessary to quantify the individual components in complex extracts and correlate their concentrations with biological activity. scispace.com

Application of Omics Technologies to this compound Research

Omics technologies, including metabolomics, proteomics, and transcriptomics, offer powerful tools to investigate the biological effects of this compound in a comprehensive and unbiased manner. frontiersin.org

Metabolomics can be used to profile the changes in the cellular metabolome following treatment with this compound. dntb.gov.ua This can provide insights into the metabolic pathways that are perturbed by the compound and help to identify its mechanism of action. frontiersin.org

Proteomics can identify changes in protein expression and post-translational modifications in response to this compound. mdpi.comfrontiersin.org This can help to identify the protein targets of the compound and the signaling pathways it modulates. scispace.com

Transcriptomics can reveal changes in gene expression patterns induced by this compound, providing a global view of the cellular response. nih.gov

Integrating data from these different omics platforms can provide a holistic understanding of the biological effects of this compound. This systems-level approach will be invaluable for identifying novel therapeutic applications and for understanding the complex pharmacology of this natural product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.